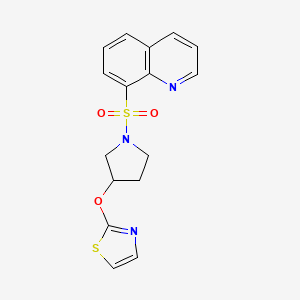
2-((1-(キノリン-8-イルスルホニル)ピロリジン-3-イル)オキシ)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a quinoline moiety, a pyrrolidine ring, and a thiazole ring, making it a versatile candidate for various research and industrial applications.
科学的研究の応用
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a sulfonylation reaction, where quinoline is reacted with a sulfonyl chloride in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reactions: The final step involves coupling the quinoline-sulfonyl-pyrrolidine intermediate with the thiazole ring under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process .
化学反応の分析
Types of Reactions
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted thiazole or pyrrolidine derivatives.
作用機序
The mechanism of action of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Uniqueness
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to its combination of three distinct moieties (quinoline, pyrrolidine, and thiazole), which imparts unique chemical and biological properties.
生物活性
2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is a compound that has gained attention due to its unique molecular structure, which includes a quinoline moiety, a pyrrolidine ring, and a thiazole ring. This combination suggests potential biological activities, particularly in medicinal chemistry and drug development.
The biological activity of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound may modulate biochemical pathways by inhibiting or activating these targets, which can lead to therapeutic effects.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications in the thiazole ring can enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values comparable to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have supported the effective binding of these compounds at the active site of DNA gyrase .
Research Findings and Case Studies
Synthesis and Chemical Reactions
The synthesis of 2-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)thiazole involves several key steps:
- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.
- Introduction of the Quinoline Moiety : Achieved through sulfonylation reactions.
- Formation of the Thiazole Ring : Involves cyclization reactions with thioamides.
- Coupling Reactions : Final assembly under specific conditions to yield the target compound.
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit enhanced biological activities.
特性
IUPAC Name |
2-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,14-5-1-3-12-4-2-7-17-15(12)14)19-9-6-13(11-19)22-16-18-8-10-23-16/h1-5,7-8,10,13H,6,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIYEWJKEXJZOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














